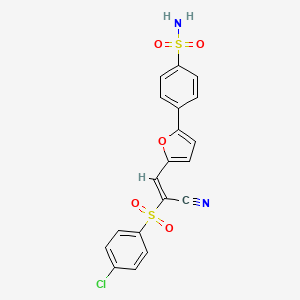

(E)-4-(5-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide

Description

(E)-4-(5-(2-((4-Chlorophenyl)sulfonyl)-2-cyanovinyl)furan-2-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a central furan ring linked via an (E)-configured cyanovinyl bridge to a 4-chlorophenylsulfonyl group and a terminal benzenesulfonamide moiety. This compound is hypothesized to exhibit antifungal activity due to structural similarities to sulfonamide-based inhibitors targeting fungal enzymes such as dihydrofolate reductase (DHFR) or cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) . Its synthesis typically involves Heck coupling or Suzuki-Miyaura reactions to assemble the furan-vinyl-sulfonyl backbone, followed by sulfonamide functionalization.

Properties

IUPAC Name |

4-[5-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]furan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O5S2/c20-14-3-8-16(9-4-14)28(23,24)18(12-21)11-15-5-10-19(27-15)13-1-6-17(7-2-13)29(22,25)26/h1-11H,(H2,22,25,26)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDKVUFDJPVSAN-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are evaluated based on substituent variations, antifungal efficacy, pharmacokinetic properties, and toxicity. Below is a detailed analysis:

Structural Modifications and Antifungal Activity

Table 1: Structural Analogs and Antifungal MIC Values

Key Findings :

- The (E)-configuration of the cyanovinyl group in the target compound enhances antifungal activity compared to the (Z)-isomer, likely due to improved steric alignment with fungal enzyme active sites.

- Fluorine substitution (4-FPh-SO₂) retains potency but with slightly reduced efficacy against C. glabrata.

Pharmacokinetic and Toxicity Profiles

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) | Half-life (h) |

|---|---|---|---|---|

| Target Compound | 3.2 | 0.12 | 92 | 6.5 |

| (Z)-Isomer | 3.1 | 0.15 | 88 | 5.8 |

| 4-FPh-SO₂ Analog | 2.9 | 0.20 | 85 | 7.2 |

Observations :

- The target compound’s higher LogP correlates with increased membrane permeability but reduced aqueous solubility.

- Fluorine substitution improves solubility without significantly compromising half-life.

Resistance and Mechanism of Action

The compound likely inhibits fungal CYP51, analogous to azoles, but with a distinct binding mode due to its sulfonamide and cyanovinyl groups. Resistance studies against fluconazole-resistant C. albicans strains show MIC values of 5.0 μg/mL (vs 2.5 μg/mL for wild-type), suggesting partial cross-resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.